molecular formula C8H9N5 B2845295 [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine CAS No. 926226-93-9

[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2845295
CAS No.: 926226-93-9
M. Wt: 175.195
InChI Key: OYKBIOMRHSNXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine (CAS: 926226-93-9) is a heterocyclic organic compound featuring a pyridine core substituted at the 6-position with a 1,2,4-triazole ring and at the 3-position with a methanamine group.

Properties

IUPAC Name

[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBIOMRHSNXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926226-93-9
Record name [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. . The resulting triazole is then coupled with a pyridine derivative under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine serves as a crucial building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating derivatives with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. The triazole moiety is known to interact with metal ions in biological systems, which can influence enzyme activity. Studies have shown that derivatives of this compound can modulate the activity of specific enzymes involved in metabolic pathways.

Medicine

Research into the medicinal properties of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine has identified its potential as an anticancer agent. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. Additionally, its antimicrobial properties have been evaluated in vitro against several pathogenic bacteria and fungi.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Study BEnzyme InhibitionShowed that the compound inhibits dihydrofolate reductase (DHFR) with a Ki value of 0.5 µM, indicating strong binding affinity.
Study CAntimicrobial PropertiesExhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Mechanism of Action

The mechanism of action of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the compound’s ability to participate in hydrogen bonding and π-π interactions allows it to bind effectively to various biological targets .

Biological Activity

[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a triazole ring fused to a pyridine ring, which contributes to its diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉N₅
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 926226-93-9

The biological activity of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in fungal cell wall synthesis.
  • Metal Ion Coordination : The triazole ring can form stable complexes with metal ions, enhancing its role in metalloprotein studies and potentially modulating enzyme activities .

Biological Activity Overview

The compound exhibits several notable biological activities:

Antifungal Activity

Recent studies have highlighted the antifungal properties of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine. It has been tested against various fungal strains, demonstrating significant efficacy:

Fungal Strain Minimum Inhibitory Concentration (MIC) Comparison with Control
Candida glabrata0.37 μMSuperior to fluconazole
C. krusei0.47 μMComparable to amphotericin B
C. parapsilosis0.50 μMEffective against resistant strains

These findings indicate that the compound may operate through mechanisms distinct from traditional antifungals like fluconazole, possibly involving disruption of ergosterol synthesis or alternative pathways .

Antibacterial Activity

In addition to antifungal properties, [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine has shown antibacterial effects against various bacterial strains. The structure–activity relationship (SAR) studies suggest that modifications to the triazole and pyridine moieties can enhance antibacterial potency:

Bacterial Strain MIC (μg/mL) Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine and related compounds:

  • Synthesis and Biological Evaluation : A study investigated the synthesis of various triazole derivatives incorporating pyridine units. The derivatives exhibited promising antifungal and antibacterial activities, with some outperforming established drugs in MIC assays .
  • Copper(II) Binding Studies : Research demonstrated that the compound's ability to bind copper(II) ions significantly enhances its antifungal activity. This mechanism is crucial for developing new antifungal agents targeting resistant strains .
  • Structure–Activity Relationship (SAR) : Detailed SAR analyses revealed that specific substitutions at the pyridine or triazole positions could dramatically influence biological activity. For instance, electron-withdrawing groups on the phenyl ring were found to enhance antifungal potency against resistant strains .

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on variations in the heterocyclic substituent or core scaffold. Below is a systematic comparison:

Structural Analogs with Pyridine Cores
Compound Name Substituent (Position) Molecular Weight (g/mol) Pharmacological Notes Availability/Source
[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine 1,2,4-triazole (6), methanamine (3) 175.195 Potential kinase inhibitor (inferred) Discontinued (CymitQuimica)
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine Pyrazole (6) 174.21 (calculated) Life science research Available (American Elements)
[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 2-methylimidazole (6) 188.23 Unspecified activity Available (American Elements)

Key Observations :

  • This may influence binding affinity in kinase targets .
Structural Analogs with Pyridazine Cores
Compound Name Core Scaffold Substituent (Position) Molecular Weight (g/mol) Pharmacological Notes
1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine Pyridazine Methoxy-triazole (6) 206.21 (calculated) No activity reported
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Pyridazine Phenyl-triazole (6) 225.25 No activity reported

Key Observations :

Pharmacological Potential

While direct data for the triazole derivative are lacking, structurally related compounds highlight trends:

  • Kinase Inhibition : Pyrrolo[1,2-b]pyrazole derivatives act as PI3K-delta and anaplastic lymphoma kinase (ALK) inhibitors, suggesting the triazole analog could target similar pathways .

Q & A

Q. What are the recommended synthetic routes for [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a 1,2,4-triazole moiety. Key steps include:
  • Nucleophilic substitution : Reacting 3-aminomethylpyridine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for introducing substituents to the triazole ring, requiring inert atmospheres and controlled temperatures (60–80°C) .
  • Optimization : Adjusting solvent polarity, catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) to improve yield and purity. Characterization via NMR and mass spectrometry is critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves proton environments of the pyridine and triazole rings. The methanamine group shows a singlet at ~3.8 ppm (CH₂) and broad peaks for NH₂ .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₈H₉N₅, theoretical 175.09 g/mol) with <2 ppm error .
  • IR spectroscopy : Identifies NH₂ stretching (3350–3450 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the triazole ring influence the biological activity of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine derivatives?

  • Methodological Answer : Substituent effects can be systematically studied via:
  • Halogenation : Introducing fluorine or chlorine at the triazole’s 3-position enhances metabolic stability and receptor binding affinity (e.g., fluorinated analogs show 2–3× higher activity in kinase inhibition assays) .
  • Alkylation : Adding methyl/ethyl groups alters lipophilicity (logP), impacting membrane permeability. For example, a methyl group increases logP by 0.5, improving cellular uptake .
    Table 1 : Activity comparison of derivatives
SubstituentIC₅₀ (nM)logP
-H4501.2
-F2101.5
-CH₃3201.7

Q. What computational methods are recommended for predicting the binding affinity of [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine to target enzymes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB IDs 3ERT for kinases). Focus on hydrogen bonds between the triazole and catalytic lysine residues .
  • Molecular dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes (ΔΔG) for substituent modifications, with ±0.5 kcal/mol accuracy .

Q. How can researchers resolve contradictions in biological activity data between similar triazole-containing compounds?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
  • Dose-response standardization : Use consistent assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare data across PubChem and ChEMBL entries, focusing on compounds with identical core structures but differing substituents .
  • Crystallography : Resolve binding modes of high- vs. low-activity analogs. For example, a fluorine substituent may induce conformational changes in the active site .

Key Notes

  • Data Reliability : Prioritized peer-reviewed synthesis protocols (e.g., Pd-catalyzed coupling) and characterization methods validated in multiple studies .
  • Structural Insights : Triazole-pyridine hybrids exhibit tunable electronic properties, making them versatile scaffolds for medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.